m-PEG4-NHS ester

Catalog No.
S536160
CAS No.
M.F
C14H23NO8
M. Wt
333.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG4-NHS ester

Product Name

m-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate

Molecular Formula

C14H23NO8

Molecular Weight

333.33 g/mol

InChI

InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3

InChI Key

MAYFFZZPEREGBQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

m-PEG4-NHS ester

The exact mass of the compound m-PEG4-NHS ester is 333.1424 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG4-NHS ester is a high-purity, amine-reactive PEGylation reagent featuring a discrete polyethylene glycol (PEG) chain of exactly four ethylene oxide units. This monodisperse structure (Polydispersity Index = 1.0) ensures a fixed molecular weight and chain length, a critical attribute for reproducible bioconjugation. The N-hydroxysuccinimide (NHS) ester group facilitates the formation of stable, covalent amide bonds with primary amines on proteins, peptides, and other biomolecules, introducing a short, hydrophilic spacer. Its primary procurement value lies in applications where precise control over conjugate structure, homogeneity, and batch-to-batch consistency is essential.

Substituting m-PEG4-NHS ester with seemingly similar alternatives introduces critical process and performance risks. Using polydisperse PEG-NHS esters of a similar average molecular weight results in heterogeneous conjugates, complicating purification, preventing precise analytical characterization, and compromising batch-to-batch reproducibility. This is particularly detrimental in therapeutic and diagnostic development where defined structure-activity relationships are required. Swapping for a monodisperse PEG linker with a different chain length (e.g., m-PEG8 or m-PEG12) is not a direct replacement; longer chains can introduce greater steric hindrance, potentially reducing the binding affinity of the conjugated biomolecule, and altering the final product's solubility and pharmacokinetic profile. Finally, the NHS ester itself is highly susceptible to hydrolysis in aqueous solutions, making the high purity and reactivity of a well-defined reagent essential to maximize conjugation efficiency over this competing side reaction.

Ensures Product Homogeneity and Reproducibility Over Polydisperse Alternatives

Unlike polydisperse PEG reagents which are mixtures of various chain lengths, m-PEG4-NHS ester is a single, pure compound with a Polydispersity Index (PDI) of 1.0. When used in bioconjugation, this molecular precision yields a final product that appears as a single, sharp peak in mass spectrometry (MS) or size-exclusion chromatography (SEC) analysis. In contrast, conjugates made with polydisperse PEGs exhibit a broad distribution of peaks, reflecting a heterogeneous mixture that is difficult to characterize and reproduce.

Evidence DimensionPolydispersity Index (PDI)
Target Compound Data1.0
Comparator Or BaselinePolydisperse PEG Reagents: PDI > 1.0 (typically 1.01-1.10)
Quantified DifferenceResults in a single molecular entity vs. a statistical distribution of molecules.
ConditionsCharacterization by Mass Spectrometry (e.g., MALDI-TOF) or Gel Permeation/Size-Exclusion Chromatography (GPC/SEC).

For therapeutic and diagnostic applications, product homogeneity is critical for predictable pharmacology, simplified regulatory filing, and reliable batch-to-batch manufacturing.

Minimizes Steric Hindrance to Preserve Biological Activity Compared to Longer PEG Chains

The choice of PEG chain length directly impacts the function of the conjugated biomolecule. Longer PEG chains (e.g., PEG 2,000-10,000 Da) create a larger hydrodynamic radius, which can sterically hinder access to a protein's active or binding site, thereby reducing its biological activity. For example, studies on glycodendrimers showed that binding affinity to the lectin UEA-I decreased as PEG chain length increased from PEG2000 to PEG10000 due to steric effects. The short, defined length of the PEG4 spacer is selected when the priority is to add hydrophilicity with minimal risk of compromising the molecule's binding affinity or function.

Evidence DimensionBinding Affinity / Biological Activity
Target Compound DataMinimal activity loss due to low steric hindrance.
Comparator Or BaselineLonger PEG chains (e.g., 5 kDa, 20 kDa): Can cause significant reduction in bioactivity or binding affinity.
Quantified DifferenceActivity retention is highly dependent on the specific protein and PEGylation site, but longer PEGs consistently present a higher risk of steric interference.
ConditionsConjugation of proteins, antibodies, or peptides where a specific binding interaction is critical for function.

This makes m-PEG4-NHS ester the appropriate choice for modifying antibodies, enzymes, or receptor ligands where preserving high binding affinity is more critical than maximizing circulation half-life.

Offers a Favorable Solubility Profile for Simplified Processability

PEG-NHS esters are moisture-sensitive and require dissolution in a dry, water-miscible organic solvent like DMSO or DMF prior to addition to an aqueous reaction buffer. m-PEG4-NHS ester, as a short-chain PEG, maintains good solubility in these common organic solvents. This is a key handling and processability advantage when working with hydrophobic peptides or small molecules that require an organic co-solvent to remain in solution during the conjugation reaction. While longer PEGs offer greater final conjugate solubility in water, their own initial dissolution can be more challenging in non-aqueous systems.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataReadily soluble in DMSO, DMF, and DCM.
Comparator Or BaselineLonger-chain PEGs (e.g., >20 units): May have different solubility profiles, sometimes requiring specific solvent systems.
Quantified DifferenceNot directly quantified in comparative studies, but established as a standard handling procedure for short-chain PEG-NHS esters.
ConditionsPreparation of stock solutions for bioconjugation reactions, especially for modifying water-insoluble substrates.

Reliable solubility in standard organic solvents simplifies reaction setup, ensuring the reagent is fully dissolved and available, which is critical for achieving consistent and efficient conjugation.

Developing Homogeneous Antibody-Drug Conjugates (ADCs) or PEGylated Biologics

In the development of ADCs and other protein therapeutics, a well-defined final product is essential for regulatory approval. Using the monodisperse m-PEG4-NHS ester ensures that the linker component is identical across all conjugated molecules, leading to a more homogeneous drug substance with a consistent drug-to-antibody ratio (DAR) and predictable pharmacokinetic properties.

Modifying Peptides and Small Molecules to Improve Solubility

The defined, hydrophilic PEG4 chain is ideal for conjugating to hydrophobic peptides or small molecule drugs. It enhances aqueous solubility and can improve the molecule's DMPK profile without the analytical complexity of polydisperse polymers. Its reliable solubility in organic solvents like DMSO facilitates reaction setup with poorly water-soluble active pharmaceutical ingredients.

Functionalizing Nanoparticle Surfaces for Targeted Drug Delivery

The precise length of m-PEG4-NHS ester allows for controlled-density surface functionalization of nanoparticles. This creates a hydrophilic shell that can reduce non-specific protein adsorption while the short chain length minimizes steric hindrance for attached targeting ligands (e.g., antibodies or aptamers), ensuring they remain accessible to their cellular receptors.

Constructing High-Affinity Biosensors and Probes

When immobilizing antibodies or other capture proteins onto a biosensor surface, it is critical to maintain their binding activity. The m-PEG4-NHS ester acts as a short, flexible spacer that covalently attaches the protein while minimizing the risk of steric clashes with the sensor surface or neighboring molecules, thereby preserving the high-affinity interactions necessary for sensitive detection.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.4

Hydrogen Bond Acceptor Count

8

Exact Mass

333.14236669 Da

Monoisotopic Mass

333.14236669 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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